5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole ring attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the thiadiazole ring or other functional groups.
Substitution: The fluorine atom and other substituents on the indole core can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could produce a wide range of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of indole compounds are often investigated for their pharmacological properties. This compound could be a candidate for drug development, particularly in the areas of oncology, infectious diseases, and neurological disorders.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole-2-carboxamide: Lacks the methyl and thiadiazole groups, which may result in different biological activities.
1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom, potentially affecting its chemical reactivity and biological properties.
5-fluoro-1-methyl-1H-indole-2-carboxamide: Lacks the thiadiazole ring, which could influence its overall activity and applications.
Uniqueness
The presence of the fluorine atom, methyl group, and thiadiazole ring in 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide makes it unique compared to other indole derivatives
Properties
Molecular Formula |
C12H9FN4OS |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C12H9FN4OS/c1-17-9-3-2-8(13)4-7(9)5-10(17)11(18)15-12-16-14-6-19-12/h2-6H,1H3,(H,15,16,18) |
InChI Key |
NTPPWCIHUYPPMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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